molecular formula C22H29N3O2 B1667784 Brevicompanin B

Brevicompanin B

Katalognummer: B1667784
Molekulargewicht: 367.5 g/mol
InChI-Schlüssel: HAXPBJUEOMQIJN-HBCLNWRISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation

Mechanism of Action
Brevicompanine B has been shown to influence plant growth by modulating the circadian clock. Studies indicate that it causes transcriptional misregulation of core components of the circadian clock in plants. For instance, research involving Arabidopsis demonstrated that brevicompanines, including Brevicompanine B, inhibited primary root growth and lateral root density in a dose-dependent manner .

Experimental Findings

  • Root Growth Inhibition : At concentrations of 100 µM, Brevicompanine B inhibited both primary root growth and lateral root density significantly.
  • Circadian Rhythm Modulation : Brevicompanine B altered the amplitude and period of oscillating gene expressions related to the circadian clock, indicating its potential as a chemical tool for studying plant biology .

Therapeutic Potential

Antimalarial Activity
Brevicompanine B has been identified as having antimalarial properties. A computational model was developed to identify and characterize peptides with antimalarial activity, highlighting Brevicompanine B's potential as a lead compound in antimalarial drug development .

Bioactive Compounds
Research has documented various bioactive compounds derived from Penicillium species, including Brevicompanine B. These compounds have been linked to several biological activities such as antimicrobial and insecticidal effects. The ability of brevicompanines to act on different biological pathways makes them candidates for further pharmacological studies .

Comparative Data Table

Application Area Compound Effect Observed Reference
Plant Growth RegulationBrevicompanine BInhibition of root growth
Circadian Rhythm ModulationBrevicompanine BAltered amplitude and period of oscillation
Antimalarial ActivityBrevicompanine BPotential lead compound for antimalarial drugs
Bioactivity OverviewBrevicompaninesAntimicrobial and insecticidal properties

Case Studies

  • Circadian Clock Research : A study utilized microarray-based gene expression analysis to reveal that exposure to Brevicompanine B reprogrammed gene transcription in Arabidopsis, with significant upregulation and downregulation occurring within hours of treatment. This underscores its utility in elucidating plant circadian mechanisms .
  • Antimalarial Screening : In a computational study aimed at identifying new antimalarial agents, Brevicompanine B was highlighted as a promising candidate due to its structural characteristics and biological activity against malaria parasites .
  • Bioactive Compound Profiling : A comprehensive review of bioactive compounds produced by Penicillium strains noted the diverse applications of brevicompanines in agriculture and medicine, emphasizing their role in pest management and potential therapeutic uses .

Wirkmechanismus

Target of Action

Brevicompanine B is a fungal metabolite originally isolated from Penicillium brevicompactum . It has been found to be active against the malaria parasite, Plasmodium falciparum . It also shows pronounced plant growth regulatory activity .

Mode of Action

Brevicompanine B interacts with its targets in a unique way. It inhibits hypocotyl elongation in lettuce seedlings when used at a concentration of 100 mg/L . . This suggests that Brevicompanine B’s interaction with its targets may vary depending on the species.

Biochemical Pathways

Brevicompanine B affects several biochemical pathways. At a concentration of 100 µM, it inhibits primary root growth in Arabidopsis seedlings and disrupts the transcription of various genes involved in the regulation of plant circadian rhythm . This indicates that Brevicompanine B can influence the biochemical pathways that regulate plant growth and circadian rhythm.

Pharmacokinetics

It is known that it is soluble in dmf, dmso, ethanol, and methanol . This solubility suggests that Brevicompanine B may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of Brevicompanine B’s action is the modulation of plant growth and circadian rhythm . It inhibits hypocotyl elongation in lettuce seedlings and disrupts the transcription of various genes involved in the regulation of plant circadian rhythm . It also has antiplasmodial activity, being active against the malaria parasite, Plasmodium falciparum .

Action Environment

The action of Brevicompanine B can be influenced by environmental factors. For example, its effect on hypocotyl elongation in lettuce seedlings varies depending on the concentration used . .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Brevicompanin B kann durch die Fermentation von Penicillium brevicompactum synthetisiert werden. Der Pilz wird sechs Tage lang bei 28 °C auf Kartoffel-Dextrose-Agar inkubiert, um Saatgutkulturen zu erhalten. Diese Kulturen werden dann in sterilisierte Erlenmeyer-Kolben gegeben, die Reis und destilliertes Wasser enthalten . Der Fermentationsprozess beinhaltet die Extraktion der Verbindung mit Ethylacetat, gefolgt von der Reinigung durch chromatographische Techniken .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Fermentationsprozessen, jedoch in größerem Maßstab. Die Fermentationsbrühe wird mit Lösungsmitteln extrahiert, und die Verbindung wird unter Verwendung fortschrittlicher chromatographischer Verfahren gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Brevicompanin B durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation und Reduktion. Es ist auch an Substitutionsreaktionen beteiligt, aufgrund seiner Diketopiperazin-Struktur .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion reduzierte Diketopiperazin-Analoga liefern kann .

Biologische Aktivität

Brevicompanine B is a natural product derived from the fungus Penicillium brevicompactum, known for its diverse biological activities, particularly in plant growth regulation and potential therapeutic applications. This compound has garnered attention due to its unique mechanisms of action, especially in modulating the circadian clock in plants and exhibiting anti-inflammatory properties.

Plant Growth Regulation

Brevicompanine B has been identified as a significant regulator of plant growth. Studies have demonstrated its ability to influence gene expression related to the circadian clock in plants. Specifically, it affects the transcriptional regulation of key genes such as LHY and CCA1, which are crucial for maintaining circadian rhythms. The compound was shown to repress root growth in Arabidopsis by altering the amplitude of rhythmic gene expression without affecting other biological responses .

Key Findings:

  • Transcriptional Misregulation : Brevicompanine B causes significant changes in gene expression, with studies reporting over 1,300 genes being upregulated or downregulated after treatment .
  • Circadian Clock Modulation : It selectively modulates the amplitude of oscillation in circadian rhythm components, which indicates its potential as a tool for studying plant circadian biology .

Anti-inflammatory Properties

Brevicompanine B has also been evaluated for its anti-inflammatory effects. Research indicates that it inhibits lipopolysaccharide (LPS)-induced nitric oxide production in microglial cells, suggesting its potential application in neuroinflammatory conditions . This property highlights the compound's versatility beyond plant biology, pointing towards possible therapeutic uses in human health.

Research Data Table

Biological ActivityMechanism of ActionReference
Plant Growth RegulationAlters circadian clock gene expression ,
Anti-inflammatoryInhibits LPS-induced nitric oxide production

Study on Plant Growth Regulation

In a systematic study involving Arabidopsis, brevicompanine B was applied at varying concentrations (30 μM and 100 μM). The results indicated a significant genotype × treatment interaction affecting root growth, demonstrating that brevicompanines can serve as effective chemical tools for understanding plant growth dynamics .

Study on Anti-inflammatory Effects

In vitro studies using BV2 microglial cells showed that brevicompanine B effectively reduced nitric oxide levels when exposed to inflammatory stimuli. This suggests a mechanism where brevicompanine B could potentially mitigate neuroinflammation, which is critical for developing treatments for neurodegenerative diseases .

Eigenschaften

IUPAC Name

(1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-6-21(4,5)22-12-17-18(26)23-16(11-13(2)3)19(27)25(17)20(22)24-15-10-8-7-9-14(15)22/h6-10,13,16-17,20,24H,1,11-12H2,2-5H3,(H,23,26)/t16-,17+,20+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXPBJUEOMQIJN-HBCLNWRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brevicompanine B
Reactant of Route 2
Brevicompanine B
Reactant of Route 3
Brevicompanine B
Reactant of Route 4
Brevicompanine B
Reactant of Route 5
Brevicompanine B
Reactant of Route 6
Brevicompanine B
Customer
Q & A

Q1: What is the biological activity of Brevicompanine B?

A1: Brevicompanine B, along with its analog allo-brevicompanine B, has demonstrated antiplasmodial activity. [, ] This suggests potential applications in the development of antimalarial therapies. Additionally, brevicompanine B analogs (specifically compounds 4 and 7 from the same family) exhibited inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide production in BV2 microglial cells. [] This finding points towards potential anti-inflammatory properties.

Q2: What is known about the structure of Brevicompanine B?

A2: While the provided abstracts do not detail the specific molecular formula, weight, or spectroscopic data of Brevicompanine B, they highlight its classification as a diketopiperazine alkaloid. [] Diketopiperazines are a class of cyclic dipeptides known for their diverse biological activities. Further research into available databases or publications focusing specifically on Brevicompanine B would be needed for detailed structural information.

Q3: Where has Brevicompanine B been found in nature?

A3: Brevicompanine B has been isolated from two distinct fungal sources:

  • Deep ocean sediment-derived Penicillium sp.: This discovery highlights the potential of exploring marine environments for novel bioactive compounds. []
  • The fungus Aspergillus janus: This finding suggests a broader distribution of Brevicompanine B within the fungal kingdom. [, ]

Q4: Are there any synthetic routes to obtain Brevicompanine B?

A4: Although the provided abstracts do not mention specific synthesis strategies for Brevicompanine B, they do describe a novel Ir-catalyzed reverse prenylation reaction for 3-substituted indoles. [] This reaction was successfully employed in the total synthesis of (-)-brevicompanine B, showcasing a potential synthetic route to this compound and its analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.